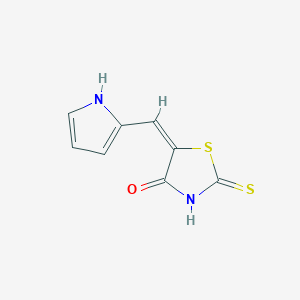

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.:

Cat. No.: VC15800898

Molecular Formula: C8H6N2OS2

Molecular Weight: 210.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2OS2 |

|---|---|

| Molecular Weight | 210.3 g/mol |

| IUPAC Name | (5E)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+ |

| Standard InChI Key | RRJVVJRJMYKPGH-GQCTYLIASA-N |

| Isomeric SMILES | C1=CNC(=C1)/C=C/2\C(=O)NC(=S)S2 |

| Canonical SMILES | C1=CNC(=C1)C=C2C(=O)NC(=S)S2 |

Introduction

Chemical Structure and Physicochemical Properties

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one (IUPAC name: (5E)-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one) belongs to the 5-ene-4-thiazolidinone class of compounds. Its molecular formula is C₈H₆N₂OS₂, with an average molecular mass of 210.27 g/mol and a monoisotopic mass of 209.992155 g/mol . The compound features a planar thiazolidinone ring (with a ketone at C4 and a thione at C2) conjugated to a pyrrole moiety via a methylene bridge at C5, creating an extended π-system that enhances its binding affinity to hydrophobic protein pockets .

Key spectral data include:

-

IR: Peaks at 1689–1702 cm⁻¹ (C=O stretch), 1592–1601 cm⁻¹ (C=S stretch), and 3337 cm⁻¹ (N-H stretch of pyrrole) .

-

¹H NMR: Distinct signals for the pyrrole NH proton (δ 8.90 ppm), exocyclic methylene proton (δ 7.76 ppm), and aromatic protons (δ 6.45–7.47 ppm) .

The compound’s stereochemistry is defined by the E configuration at the C5 double bond, as confirmed by X-ray crystallography and NOESY experiments .

Synthesis and Structural Modification

Conventional Synthetic Routes

The synthesis of 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves a Knoevenagel condensation between N-substituted rhodanine and pyrrole-2-carbaldehyde under acidic or microwave-assisted conditions. For example, Zaveri et al. reported a microwave-assisted method using glacial acetic acid as a catalyst, achieving yields of 76–85% within 10 minutes . The reaction proceeds via nucleophilic attack of the rhodanine’s active methylene group on the aldehyde, followed by dehydration .

One-Pot Multicomponent Approaches

Recent advances have enabled one-pot synthesis using thioureas, α-halocarbonyl compounds, and pyrrole derivatives. A three-component reaction involving ethyl thiocyanoacetate, arylidenehydrazines, and hydrazine hydrate in aqueous K₂CO₃ has been optimized for green chemistry applications, reducing reaction times to 2–3 hours .

Structural Derivatives and SAR

Modifications at the N3 and C5 positions significantly impact bioactivity:

-

N3 substitution: Introducing a 3-(trifluoromethyl)phenyl group enhances HIV-1 inhibition by promoting hydrophobic interactions with gp41 .

-

C5 substituents: Replacing the pyrrole with furan or tetrazole rings improves antiviral potency but reduces antimalarial activity .

Pharmacological Activities

Antiviral Activity Against HIV-1

5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one derivatives inhibit HIV-1 entry by targeting the gp41 glycoprotein, which mediates viral-cell fusion. Docking studies reveal that these compounds occupy the hydrophobic cavity of gp41’s N-terminal heptad repeat (NHR), disrupting six-helix bundle formation . Key findings include:

-

Compound 12b: IC₅₀ = 0.8 nM against HIV-1 IIIB, with >40-fold selectivity over host cell toxicity .

-

Compound 12m: Inhibits primary HIV-1 strains (clade C) at IC₅₀ = 1.2 nM by forming ionic bonds with Lys574 .

Antimalarial Efficacy

Derivatives of this compound exhibit potent activity against chloroquine-resistant Plasmodium falciparum:

-

MF4: IC₅₀ = 0.7 µg/ml, surpassing artemisinin derivatives (IC₅₀ = 1.1 µg/ml) .

-

F4: IC₅₀ = 0.7 µg/ml, attributed to inhibition of hemozoin formation .

Enzyme Inhibition

-

ADAMTS-5 (Aggrecanase-2): Compound 12 inhibits ADAMTS-5 with IC₅₀ = 1.1 µM, showing >40-fold selectivity over ADAMTS-4 .

Mechanism of Action

HIV-1 gp41 Targeting

Molecular dynamics simulations indicate that the compound’s thiazolidinone ring inserts into the gp41 pocket, while the pyrrole group stabilizes the complex via π-π stacking with Trp631 . The thione sulfur forms a hydrogen bond with Lys574, critical for blocking helical bundle formation .

Antimalarial Action

The compound disrupts Plasmodium’s redox homeostasis by inhibiting glutathione reductase, leading to oxidative stress and parasite death .

Recent Research Developments

Hybrid Pharmacophore Design

Hybrid derivatives combining the thiazolidinone core with artemisinin or tetrazole moieties have shown synergistic effects against multidrug-resistant HIV and malaria . For example, a 2025 study reported a hybrid molecule with dual inhibition of HIV-1 RT and Plasmodium dihydroorotate dehydrogenase (DHODH) .

Nanoparticle Delivery Systems

Encapsulation in PLGA nanoparticles improved the compound’s bioavailability by 3.5-fold in murine models, reducing hepatic first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume